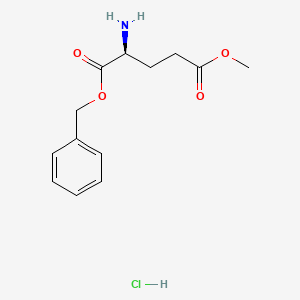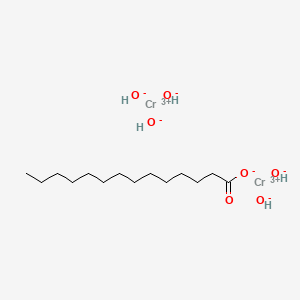
Chromium, pentahydroxy(tetradecanoato)di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium, pentahydroxy(tetradecanoato)di- is a complex compound with the molecular formula C14H32Cr2O7. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, pentahydroxy(tetradecanoato)di- typically involves the reaction of chromium salts with tetradecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as isopropanol, to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium, pentahydroxy(tetradecanoato)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: The tetradecanoato ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) compounds .
Wissenschaftliche Forschungsanwendungen
Chromium, pentahydroxy(tetradecanoato)di- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in glucose metabolism and insulin sensitivity.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Chromium, pentahydroxy(tetradecanoato)di- involves its interaction with molecular targets such as enzymes and proteins. One of the key pathways involves the activation of mitochondrial ATP synthase, which plays a crucial role in cellular energy production and metabolic regulation . Additionally, the compound influences insulin signaling pathways, enhancing glucose metabolism and insulin sensitivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chromium(III) acetate
- Chromium(III) chloride
- Chromium(III) nitrate
Comparison
Chromium, pentahydroxy(tetradecanoato)di- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to other chromium(III) compounds, it exhibits enhanced stability and reactivity, making it more suitable for certain industrial and research applications .
Eigenschaften
CAS-Nummer |
65229-24-5 |
|---|---|
Molekularformel |
C14H32Cr2O7 |
Molekulargewicht |
416.39 g/mol |
IUPAC-Name |
chromium(3+);tetradecanoate;pentahydroxide |
InChI |
InChI=1S/C14H28O2.2Cr.5H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;;;;;;/h2-13H2,1H3,(H,15,16);;;5*1H2/q;2*+3;;;;;/p-6 |
InChI-Schlüssel |
ILAUTXSTNQQRMJ-UHFFFAOYSA-H |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Cr+3] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)


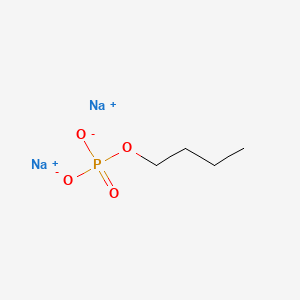
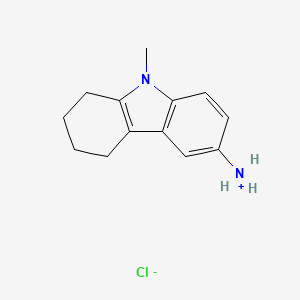
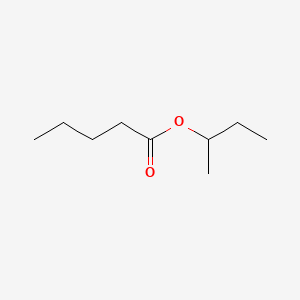
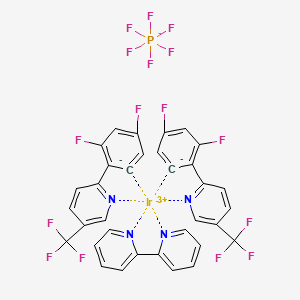
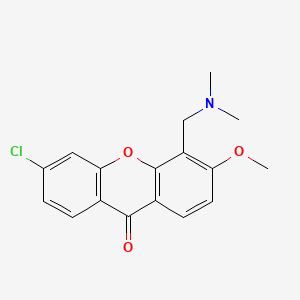
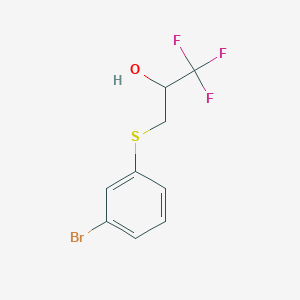
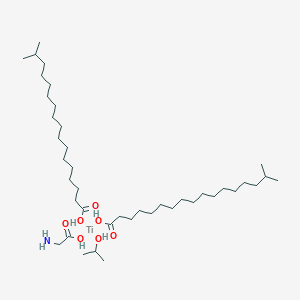

![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
